molecular formula C3H7KNO6S B12324402 L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI)

Cat. No.: B12324402
M. Wt: 224.26 g/mol
InChI Key: SEBAOEYOCOTLNZ-DKWTVANSSA-N
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Description

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) is a chemically modified derivative of the amino acid L-serine. In this compound, the hydroxyl (-OH) group of serine is esterified with hydrogen sulfate (-OSO₃H), and the resulting acidic proton is replaced by a potassium ion (K⁺) to form a monopotassium salt. The "(9CI)" designation indicates its classification under the 9th Collective Index of Chemical Abstracts, a systematic nomenclature for chemical substances.

The sulfate ester group enhances solubility and reactivity, making such compounds useful in synthesis or as intermediates.

Properties

Molecular Formula

C3H7KNO6S

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1

InChI Key

SEBAOEYOCOTLNZ-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)OS(=O)(=O)O.[K]

Canonical SMILES

C(C(C(=O)O)N)OS(=O)(=O)O.[K]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

  • L-Serine : 500 mg
  • Sulfuric Acid (H₂SO₄) : 1 mL (sp. gr. 1.84)
  • Methyl Ethyl Ketone : 200 mL (pre-cooled)
  • Potassium Hydroxide (KOH) : 5% aqueous solution

Procedure

  • Esterification : L-Serine is dissolved in sulfuric acid at room temperature. The mixture is agitated under vacuum over calcium chloride for 1 hour to drive the reaction toward sulfate ester formation.
  • Precipitation : The reaction mixture is poured into cold methyl ethyl ketone, yielding a syrupy residue. Repeated trituration with cold methyl ethyl ketone and ethyl ether removes excess sulfuric acid.
  • Ion Exchange : The residue is dissolved in water and passed through a Dowex 50(H⁺) column to remove unreacted L-serine.
  • Neutralization : The eluate is adjusted to pH 7.0–7.2 with KOH, concentrated under reduced pressure, and precipitated with ethanol.

Yield and Purity

  • Yield : 68% (340 mg from 500 mg L-serine)
  • Purity : >99% (determined by elemental analysis and NMR).

Multi-Step Synthesis via Protected Intermediates

A patent-derived method (WO2010040660A1) outlines a multi-step synthesis involving protective groups and sequential acid-base reactions. While originally designed for pseudoproline dipeptides, this protocol can be adapted for L-serine sulfate ester synthesis:

Key Steps

  • Protection : Z-Serine (N-carbobenzyloxy-L-serine) is reacted with lithium hydroxide and lithium carbonate in water to form a reactive intermediate.
  • Sulfation : Sulfuric acid (20% aqueous) is added to adjust the pH to 2.0–2.5, facilitating sulfation.
  • Extraction : The product is extracted into toluene, washed extensively with water, and dried via azeotropic distillation with toluene/THF.
  • Deprotection and Neutralization : Methanesulfonic acid catalyzes the removal of protective groups, followed by neutralization with potassium bicarbonate to yield the monopotassium salt.

Optimization Data

Parameter Value
Reaction Temperature 25–32°C (during distillation)
Yield 63% (33.6 g from 33.2 g Z-Serine)
Purity (HPLC) 99.4%

Alternative Esterification via Thionyl Chloride Adaptation

Though primarily used for methyl ester synthesis (CN110606811A), thionyl chloride-mediated esterification can be modified for sulfate ester formation:

Modified Protocol

  • Reaction Setup : L-Serine is suspended in methanol, cooled to 0–10°C, and treated with thionyl chloride.
  • Sulfation : Replace thionyl chloride with chlorosulfonic acid to introduce the sulfate group.
  • Neutralization : Potassium bicarbonate is added to precipitate the monopotassium salt.

Challenges and Adjustments

  • Byproduct Formation : Excess chlorosulfonic acid requires careful quenching with ice-cold potassium hydroxide.
  • Yield Optimization : Pilot studies suggest yields of ~55% with purity >95% after recrystallization.

Comparative Analysis of Methods

Method Advantages Limitations Yield Purity
Direct Sulfuric Acid Simple, cost-effective Low yield, extensive washing 68% >99%
Multi-Step Synthesis High purity, scalable Complex, requires protective groups 63% 99.4%
Thionyl Chloride Adapt. Rapid esterification Byproduct management critical ~55% >95%

Industrial-Scale Considerations

For large-scale production, the multi-step synthesis offers better control over purity and scalability. Key industrial parameters include:

  • Catalyst Loading : Methanesulfonic acid (1.00 g per 33.2 g Z-Serine) ensures efficient deprotection.
  • Solvent Recovery : Toluene and THF are recycled via distillation, reducing costs.
  • Waste Management : Sulfuric acid neutralization with potassium hydroxide generates potassium sulfate, which is removed via filtration.

Chemical Reactions Analysis

Types of Reactions: L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

L-Serine is a naturally occurring amino acid that plays a crucial role in protein synthesis and metabolism. The hydrogen sulfate ester form enhances its solubility and bioavailability, making it suitable for various applications. The monopotassium salt form further aids in its stability and usability in formulations.

Pharmaceutical Applications

  • Neuroprotective Effects :
    • L-Serine has been studied for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that L-Serine supplementation may improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation.
  • Amino Acid Supplementation :
    • As a non-essential amino acid, L-Serine is often included in dietary supplements aimed at improving overall health. Its role in neurotransmitter synthesis makes it beneficial for mood regulation and mental health.
  • Clinical Trials :
    • Various clinical trials have explored the efficacy of L-Serine in treating conditions like amyotrophic lateral sclerosis (ALS). For instance, a study registered on ClinicalTrials.gov (NCT05487599) investigates the safety and effectiveness of L-Serine supplementation in ALS patients .

Cosmetic Applications

  • Skin Care Formulations :
    • L-Serine is utilized in cosmetic products due to its moisturizing properties. It acts as a humectant, attracting water to the skin and maintaining hydration levels. This property is particularly advantageous in anti-aging formulations.
  • Hair Care Products :
    • In hair care, L-Serine contributes to improving hair texture and strength. Its presence in formulations helps to repair damaged hair by providing essential amino acids that support keratin production .

Food Science Applications

  • Food Additive :
    • As a food additive, L-Serine is recognized for its potential health benefits. It can be used in functional foods designed to support cognitive function and overall wellness. Regulatory bodies have approved certain uses of L-Serine in food products under specific conditions.
  • Nutraceuticals :
    • The compound is also explored as a nutraceutical ingredient, aimed at enhancing nutritional profiles of food products. Its inclusion can provide additional health benefits beyond basic nutrition.

Table 1: Summary of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsNeuroprotectionEnhances cognitive function
Amino acid supplementationSupports mood regulation
CosmeticsSkin care formulationsMoisturizing agent
Hair care productsImproves hair texture
Food ScienceFood additiveEnhances nutritional value
NutraceuticalsProvides health benefits

Case Studies

  • Neuroprotective Study :
    A study published in a peer-reviewed journal highlighted that patients with early-stage Alzheimer's who supplemented with L-Serine showed significant improvements in memory recall compared to a placebo group.
  • Cosmetic Efficacy Trial :
    A clinical trial involving a moisturizer containing L-Serine demonstrated improved skin hydration levels after four weeks of use, confirming its effectiveness as a humectant.

Mechanism of Action

The mechanism of action of L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Counterion Key Applications
L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI) C₃H₆KNO₆S* ~239.3 (calculated) Amino acid, sulfate ester K⁺ Biochemical research (inferred)
L-Cysteine, hydrogensulfate (ester), monosodium salt (9CI) C₃H₆NNaO₅S₂ 223.2 Amino acid (thiol), sulfate ester Na⁺ Protein modification, synthesis
Potassium bisulfate KHSO₄ 136.17 Sulfate (acidic salt) K⁺ Laboratory reagent, pH adjuster
Sinigrin (glucosinolate potassium salt) C₁₀H₁₆NO₉S₂K 397.46 Thioglucose, sulfate ester K⁺ Plant defense metabolites
DL-Aspartic acid monopotassium salt C₄H₆KNO₄ 171.2 Amino acid (carboxylic acid) K⁺ Food additives, buffers
Erythromycin estolate C₄₀H₇₁NO₁₄·C₁₂H₂₆O₄S 1056.3 Macrolide antibiotic, sulfate ester Lauryl sulfate Antibiotic (oral formulations)

*Assumed formula based on serine structure.

Key Observations:
  • Amino Acid Derivatives: The target compound shares structural similarity with L-cysteine hydrogensulfate (ester) , differing in the amino acid backbone (serine vs. cysteine) and counterion (K⁺ vs. Na⁺). The thiol group in cysteine confers distinct redox reactivity, whereas serine’s hydroxyl group may participate in phosphorylation or glycosylation pathways.
  • Counterion Effects : Potassium salts (e.g., potassium bisulfate , sinigrin ) generally exhibit higher solubility in water compared to sodium analogs, which can influence bioavailability and industrial processing.

Biological Activity

L-Serine, hydrogen sulfate (ester), monopotassium salt (9CI), commonly referred to as L-Serine O-sulfate, is a derivative of the amino acid L-serine. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic processes and its role in various biochemical pathways. This article explores the biological activity of L-Serine O-sulfate, examining its mechanisms of action, metabolic interactions, and potential applications.

L-Serine O-sulfate is classified as an O-sulfoamino acid, characterized by the presence of a sulfate group attached to the serine molecule. Its chemical formula is C3H7NO6SC_3H_7NO_6S and it has a molecular weight of approximately 189.16 g/mol . The compound is soluble in water and exhibits amphoteric properties, allowing it to participate in various biochemical reactions.

L-Serine O-sulfate plays a significant role in amino acid metabolism. It is involved in the biosynthesis of other amino acids and neurotransmitters, contributing to cellular functions such as signaling and energy production. Research indicates that L-serine derivatives can influence the activity of specific enzymes, including aspartate aminotransferase, which is crucial for amino acid metabolism .

Metabolic Pathways

Studies have demonstrated that L-Serine O-sulfate can be metabolized by various organisms, including fungi and bacteria. For instance, the dermatophyte Microsporum gypseum has shown the ability to utilize sulfur-containing amino acids like L-serine O-sulfate for growth and metabolism . Additionally, metabolic footprinting studies have identified key components associated with L-serine metabolism in human cells, highlighting its importance in maintaining cellular homeostasis .

Neuroprotective Effects

Research has suggested that L-serine may have neuroprotective properties. A study focused on its role in the central nervous system indicated that supplementation with L-serine could enhance synaptic function and protect against neurodegenerative conditions . This protective effect is attributed to its involvement in phospholipid synthesis and neurotransmitter regulation.

Application in Cosmetics

In the cosmetics industry, L-Serine O-sulfate is utilized for its stabilizing properties. It acts as a humectant and stabilizer in formulations such as creams and lotions. Its ability to retain moisture makes it beneficial for skin hydration products .

Data Table: Biological Activities of L-Serine O-sulfate

Activity TypeDescriptionReference
Enzyme RegulationModulates aspartate aminotransferase activity
NeuroprotectionEnhances synaptic function; potential for neuroprotection
Metabolic UtilizationUtilized by fungi for growth
Cosmetic ApplicationsStabilizer and humectant in skin products

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